4-Etilpirimidin-2-amina

Descripción general

Descripción

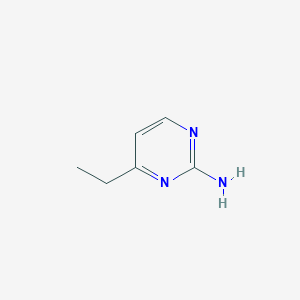

4-Ethylpyrimidin-2-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their presence in nucleic acids and their role in various biological processes. 4-Ethylpyrimidin-2-amine is used in various chemical and pharmaceutical applications due to its unique structure and properties .

Aplicaciones Científicas De Investigación

4-Ethylpyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological systems and as a precursor to biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mecanismo De Acción

Target of Action

4-Ethylpyrimidin-2-amine, like other pyrimidines, is known to have a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, as these mediators are responsible for promoting inflammation in the body.

Biochemical Pathways

The biochemical pathways affected by 4-Ethylpyrimidin-2-amine are those involved in the inflammatory response . By inhibiting the expression and activities of key inflammatory mediators, the compound disrupts these pathways, leading to a reduction in inflammation. The downstream effects of this disruption include a decrease in the symptoms associated with inflammation, such as redness, swelling, and pain.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good membrane permeability .

Result of Action

The molecular and cellular effects of 4-Ethylpyrimidin-2-amine’s action are primarily related to its anti-inflammatory activity. By inhibiting key inflammatory mediators, the compound reduces the overall inflammatory response at the molecular and cellular levels . This can result in a decrease in the symptoms of inflammation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyrimidin-2-amine typically involves the reaction of ethylamine with a pyrimidine derivative. One common method is the reaction of 2-chloropyrimidine with ethylamine under reflux conditions. The reaction proceeds as follows: [ \text{2-Chloropyrimidine} + \text{Ethylamine} \rightarrow \text{4-Ethylpyrimidin-2-amine} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4-Ethylpyrimidin-2-amine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Comparación Con Compuestos Similares

2-Aminopyrimidine: Similar structure but lacks the ethyl group.

4-Methylpyrimidin-2-amine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 4-Ethylpyrimidin-2-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Actividad Biológica

4-Ethylpyrimidin-2-amine is a compound belonging to the pyrimidine family, which is widely recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 4-Ethylpyrimidin-2-amine, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Ethylpyrimidin-2-amine has the following chemical structure:

- Molecular Formula : C7H10N2

- Molecular Weight : 138.17 g/mol

- Chemical Structure :

Anti-inflammatory Properties

Pyrimidine derivatives have been reported to possess anti-inflammatory effects. A study evaluating various substituted pyrimidines found that they inhibited cyclooxygenase (COX) enzymes, which are critical mediators in inflammation . The ability of these compounds to suppress COX activity indicates that 4-Ethylpyrimidin-2-amine could also exhibit anti-inflammatory effects, although direct evidence is still needed.

Antimicrobial Activity

The antimicrobial properties of pyrimidines have been well-documented. Compounds similar to 4-Ethylpyrimidin-2-amine have shown efficacy against various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity . Further research is warranted to evaluate the specific antimicrobial activity of 4-Ethylpyrimidin-2-amine.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives helps elucidate how modifications to the structure can enhance biological activity. For instance, the introduction of different substituents at various positions on the pyrimidine ring can significantly affect binding affinity and efficacy against specific biological targets .

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Enhances binding to receptors |

| 4-position | Critical for maintaining activity |

| Ethyl group | Modulates lipophilicity |

Case Studies

- GPR119 Agonists : A study synthesized novel pyrimidine derivatives that acted as GPR119 agonists, leading to improved glucose tolerance in diabetic models. The findings suggest a promising avenue for developing antidiabetic agents based on pyrimidine scaffolds .

- Anti-inflammatory Screening : In vitro assays demonstrated that certain pyrimidine derivatives effectively inhibited COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This highlights the potential of 4-Ethylpyrimidin-2-amine in treating inflammatory conditions .

- Antimicrobial Evaluation : Research on related compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-Ethylpyrimidin-2-amine may share similar properties .

Propiedades

IUPAC Name |

4-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXFHPIOWFXDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312886 | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-85-7 | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.